(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
CAS No.:
Cat. No.: VC20245424
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O6 |
|---|---|
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1 |
| Standard InChI Key | BJHIKXHVCXFQLS-NTSFQPHGSA-N |
| Isomeric SMILES | C([C@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(=O)CO)O)O)O)O |
Introduction
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(413C)hexan-2-one is an organic compound distinguished by its stereochemistry and functional groups. It features five hydroxyl (-OH) groups and a ketone (C=O) group attached to a hexanone backbone. This compound is a stereoisomer of hexoses and plays a significant role in biochemical pathways as an endogenous metabolite.
Synthesis and Preparation
3.1 Synthetic Routes
The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves:
-
Aldol Condensation: Formation of the hexanone backbone by combining smaller aldehyde or ketone units.
-
Hydroxylation: Introduction of hydroxyl groups through epoxidation followed by hydrolysis.
-
Selective Protection/Deprotection: Use of protecting groups like acetals or silyl ethers to control hydroxyl group reactivity.
-
Ketone Formation: Oxidation reactions using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
3.2 Industrial Production
Industrial-scale synthesis employs:
-
Catalysts and Solvents: To enhance reaction efficiency and minimize waste.
-
Continuous Flow Reactors: For precise control over reaction parameters.
-
Purification Techniques: Chromatography or crystallization to achieve high purity.
Mechanism of Action
The compound interacts with enzymes and receptors via its hydroxyl and ketone groups:
-
Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with active sites in enzymes.
-
Redox Activity: The ketone group participates in oxidation-reduction reactions.
These interactions influence metabolic pathways and cellular signaling processes.
Comparison with Similar Compounds
| Compound | Key Difference |
|---|---|
| (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexane | Lacks the ketone group; different chemical reactivity. |
| (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-ol | Contains a secondary alcohol instead of a ketone. |
| (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-al | Features an aldehyde group instead of the ketone. |
The ketone group in (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one imparts unique properties such as enhanced redox potential and specific enzymatic interactions.
Applications
This compound has applications in:
-
Biochemical Research: Studying metabolic pathways involving hexoses.
-
Pharmaceutical Development: Exploring its role as a precursor for drug synthesis.
-
Industrial Use: As a building block for complex organic molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume